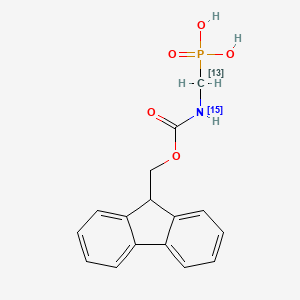
(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(113C)methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(113C)methylphosphonic acid is a complex organic molecule. This compound incorporates isotopes of nitrogen and carbon, making it particularly significant in certain fields of chemical research, especially those related to isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of (9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(113C)methylphosphonic acid involves several steps:
Synthesis of Intermediate Compounds: : Typically, intermediate compounds such as fluorenylmethanol and isotopically labeled amines or carbonyl compounds are synthesized first.
Coupling Reactions: : These intermediates are then subjected to coupling reactions under controlled conditions to form the fluorenylmethoxycarbonyl group.
Formation of the Phosphonic Acid Group: : This step involves phosphorylation reactions where phosphorus trichloride or similar reagents react with the intermediate compounds.
Purification: : Final purification is done through crystallization or chromatographic techniques.
Industrial Production Methods
The industrial-scale production of such a specialized compound would typically involve:
Large Batch Reactions: : Ensuring consistent isotopic labeling.
Automation: : To maintain precise reaction conditions.
High Purity Standards: : Employing advanced purification methods like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the fluorenylmethoxycarbonyl group.
Reduction: : Reduction can occur at the carbonyl group, potentially forming secondary alcohols.
Substitution: : The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizes reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employs reagents like sodium alkoxides or organic halides.
Major Products Formed
Oxidation: : Forms carbonyl-containing compounds.
Reduction: : Forms alcohol derivatives.
Substitution: : Results in various phosphonate esters or amides.
Scientific Research Applications
Chemistry
Isotopic Labeling: : Used in tracing chemical reactions and pathways.
Synthesis: : As an intermediate in complex organic synthesis.
Biology
Metabolic Studies: : Traces metabolic pathways in labeled studies.
Protein Labeling: : Utilized in studying protein structures and dynamics.
Medicine
Drug Development: : As a precursor for pharmaceutical compounds.
Diagnostic Tools: : Used in labeling diagnostic agents.
Industry
Material Science: : Contributes to the development of advanced materials.
Catalysis: : Acts as a ligand or a catalyst in certain reactions.
Mechanism of Action
(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(113C)methylphosphonic acid exerts its effects primarily through the unique interactions provided by the isotopically labeled sites. These interactions can influence molecular pathways, enhance reaction specificity, and allow detailed tracing in complex systems. The molecular targets and pathways include various enzymes and receptors sensitive to the phosphonic acid group.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethoxycarbonyl-amino-methylphosphonic acid
Isotopically Labeled Phosphonic Acids
Fluoromethyl Amino Derivatives
Uniqueness
The incorporation of isotopes (15N and 113C) sets (9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(113C)methylphosphonic acid apart from its counterparts. This feature allows for more precise studies in isotopic labeling experiments, providing deeper insights into chemical and biological processes.
Properties
Molecular Formula |
C16H16NO5P |
|---|---|
Molecular Weight |
335.26 g/mol |
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(113C)methylphosphonic acid |
InChI |
InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21)/i10+1,17+1 |
InChI Key |
RBBDDRURGRYWKC-VSKHAHBVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]P(=O)(O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















